(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Overview
Description
“(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a chemical compound that has been mentioned in the context of HIV-1 attachment inhibitors . It is a derivative of indole, which interferes with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .
Molecular Structure Analysis
The molecular structure of “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is not explicitly provided in the available literature. It is a derivative of indole , which suggests it has a complex heterocyclic structure.Chemical Reactions Analysis
The specific chemical reactions involving “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not detailed in the available literature. It is known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 , suggesting it may be involved in complex biological reactions.Scientific Research Applications
Synthesis of Pyrrole and Pyridine Derivatives : Research has demonstrated various synthetic pathways to produce pyrrole and pyridine derivatives, substances with significant biological activity and practical applications. These include the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have potential uses in agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Coordination Compounds and Physicochemical Properties : Studies on iron(II) complexes with pyridine hemiacetals including methoxy(pyridin-3-yl)methanol have been conducted. These complexes are studied for their structural and physicochemical properties, offering insights into their potential applications in various fields (Bourosh et al., 2018).
Development of Novel Catalytic Processes : Research into palladium(II) complexes with pyridylimine ligands has shown their effectiveness as catalysts in the methoxycarbonylation of olefins. These findings have implications for industrial applications in chemical synthesis (Zulu et al., 2020).
Advancements in Fluorescent Materials : Studies on the electronic nature of pyrrolo[3,4-c]pyridine derivatives reveal their potential in physiological applications due to their promising fluorescent properties (Bashmakova et al., 2021).
Antimicrobial Activity : Certain derivatives of pyrrolo[2,3-b]pyridin-2-yl)methanol have been synthesized and shown to possess antimicrobial activity, indicating their potential use in pharmaceutical applications (Kumar et al., 2012).
Future Directions
The future directions for research on “(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” are not explicitly stated in the available literature. Given its potential role as an HIV-1 attachment inhibitor , future research could focus on further elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNRDGKWMDIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579126 | |
Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
CAS RN |
290332-99-9 | |
Record name | (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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